molecular formula C19H30N2O5 B4073907 1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate

1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate

Cat. No. B4073907
M. Wt: 366.5 g/mol
InChI Key: ZDBBYWXBOLOUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a piperazine derivative that has been synthesized through a specific method, and it has been found to have unique biochemical and physiological effects.

Mechanism of Action

The specific mechanism of action of 1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate is not fully understood. However, it has been found to interact with certain receptors in the body, including serotonin receptors. This interaction may be responsible for some of the compound's effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have effects on cell proliferation and apoptosis, as well as on the release of certain neurotransmitters in the brain. Additionally, it has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate in lab experiments is its unique chemical structure, which may allow for the development of new drugs or the investigation of new mechanisms of action. However, one limitation is that the compound is still relatively new, and its effects and mechanisms of action are not fully understood.

Future Directions

There are several future directions for research on 1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate. One potential direction is the development of new drugs based on the compound's unique structure and activity. Additionally, further investigation of the compound's effects on the central nervous system and on cancer cells may lead to new treatments for these conditions. Finally, more research is needed to fully understand the compound's mechanisms of action and to identify any potential side effects or limitations.

Scientific Research Applications

1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate has been found to have potential applications in scientific research. It has been used as a ligand in the development of new drugs, and it has been found to have activity against certain types of cancer cells. Additionally, it has been used in studies of the central nervous system and as a tool for investigating the mechanisms of certain diseases.

properties

IUPAC Name

1-[3-(2-tert-butylphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.C2H2O4/c1-17(2,3)15-7-4-5-8-16(15)20-14-6-11-19-12-9-18-10-13-19;3-1(4)2(5)6/h4-5,7-8,18H,6,9-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBBYWXBOLOUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.